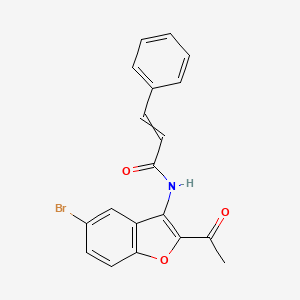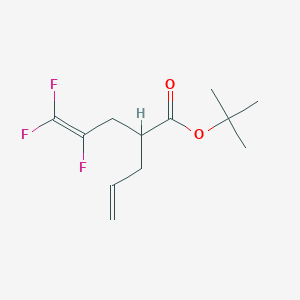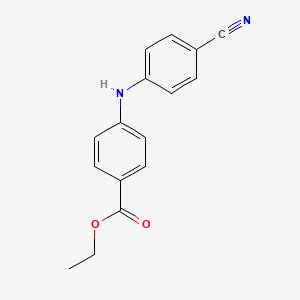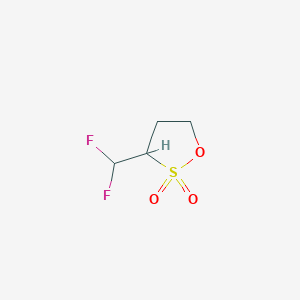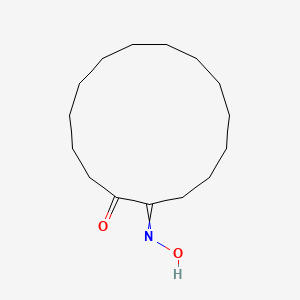
2-(Hydroxyimino)cyclopentadecan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxyimino)cyclopentadecan-1-one is an organic compound characterized by the presence of a hydroxyimino group attached to a cyclopentadecanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)cyclopentadecan-1-one typically involves the reaction of cyclopentadecanone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
2-(Hydroxyimino)cyclopentadecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
2-(Hydroxyimino)cyclopentadecan-1-one has several scientific research applications:
作用機序
The mechanism of action of 2-(Hydroxyimino)cyclopentadecan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research .
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Hydroxyimino)cyclopentadecan-1-one include:
2-(Hydroxyimino)cyclopentanone: A smaller analog with similar reactivity but different physical properties.
2-(Hydroxyimino)cyclohexanone: Another analog with a six-membered ring, offering different steric and electronic effects.
2-(Hydroxyimino)cycloheptanone: A seven-membered ring analog with unique chemical behavior.
Uniqueness
This compound is unique due to its larger ring size, which can influence its reactivity and interactions with other molecules. The extended ring structure provides different steric and electronic environments compared to its smaller analogs, making it a valuable compound for studying structure-activity relationships and developing new chemical entities .
特性
CAS番号 |
820211-64-1 |
|---|---|
分子式 |
C15H27NO2 |
分子量 |
253.38 g/mol |
IUPAC名 |
2-hydroxyiminocyclopentadecan-1-one |
InChI |
InChI=1S/C15H27NO2/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(15)16-18/h18H,1-13H2 |
InChIキー |
TYTPAIVDJXRJGI-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCC(=NO)C(=O)CCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


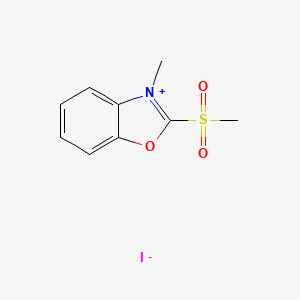
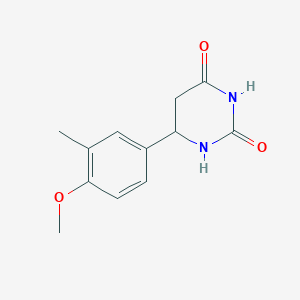
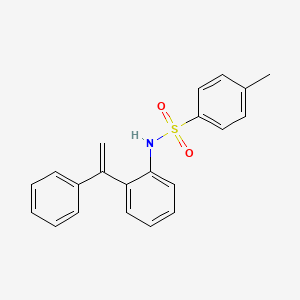
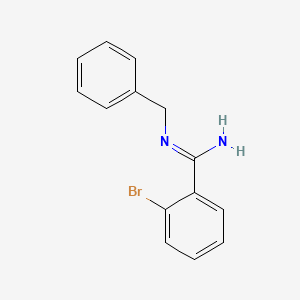
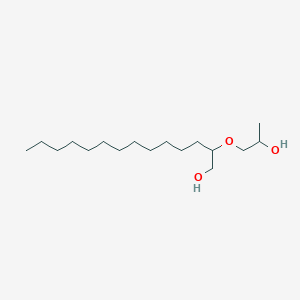
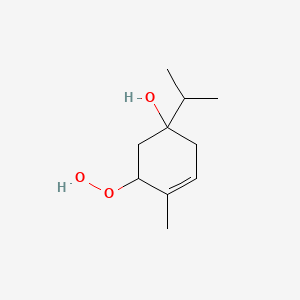
![Hydroxy{(2-hydroxyphenyl)[(1H-1,2,4-triazol-5-yl)amino]methyl}oxophosphanium](/img/structure/B12517252.png)
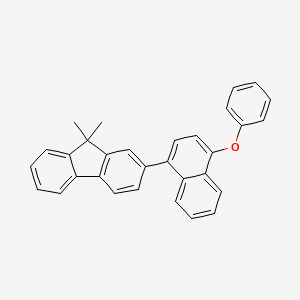
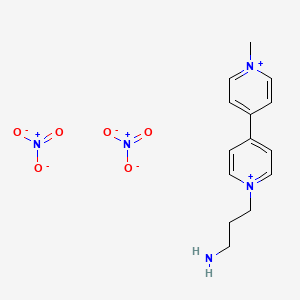
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)
